molecular formula C7H6ClN3 B1282582 6-Amino-2-chloro-4-methylnicotinonitrile CAS No. 51561-20-7

6-Amino-2-chloro-4-methylnicotinonitrile

Cat. No. B1282582
CAS RN: 51561-20-7
M. Wt: 167.59 g/mol
InChI Key: ODMRBRUDPUNEHF-UHFFFAOYSA-N
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Description

6-Amino-2-chloro-4-methylnicotinonitrile is a chemical compound that is not directly described in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insights into the properties and potential synthesis routes for 6-amino-2-chloro-4-methylnicotinonitrile. For instance, the synthesis of 2-amino-6-(2-oxo-2H-chromen-3-yl)-4-arylnicotinonitrile derivatives is described as an eco-friendly process using silica-supported perchloric acid under solvent-free conditions . Another paper reports the synthesis of 6-aminonicotinic acid from 2-amino-5-chloropyridine through electrochemical methods . Lastly, the synthesis of 2-chloro-5-hydroxynicotinonitrile is detailed, which is an intermediate in the synthesis of a hydroxylated metabolite .

Synthesis Analysis

The synthesis of related compounds involves various methods, including solvent-free conditions and electrochemical techniques. The first paper describes an eco-friendly catalytic route for synthesizing nicotinonitrile derivatives using silica-supported perchloric acid, which could potentially be adapted for the synthesis of 6-amino-2-chloro-4-methylnicotinonitrile . The second paper outlines an electroorganic synthesis method for 6-aminonicotinic acid, which could offer insights into the electrochemical synthesis of similar compounds . The third paper provides a method for synthesizing 2-chloro-5-hydroxynicotinonitrile, which could be relevant if the target compound can be synthesized through similar intermediates .

Molecular Structure Analysis

While the molecular structure of 6-amino-2-chloro-4-methylnicotinonitrile is not directly analyzed in the papers, the related compounds discussed provide valuable information about the structural aspects of nicotinonitrile derivatives. For example, the presence of a chloro group and a nitrile group in these compounds is a common feature that could influence the reactivity and physical properties of 6-amino-2-chloro-4-methylnicotinonitrile .

Chemical Reactions Analysis

The papers do not provide specific reactions for 6-amino-2-chloro-4-methylnicotinonitrile, but they do describe reactions for similar compounds. The first paper mentions the reaction of 3-acetylcoumarin, aromatic aldehydes, and malononitrile to form nicotinonitrile derivatives . The second paper discusses the electrochemical hydrogenation and carboxylation reactions to form 6-aminonicotinic acid . These reactions could potentially be relevant to the chemical behavior of 6-amino-2-chloro-4-methylnicotinonitrile.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-amino-2-chloro-4-methylnicotinonitrile are not directly reported in the papers. However, the properties of related compounds, such as solubility, reactivity, and stability, can be inferred from the synthesis methods and the molecular structures described. For example, the solvent-free synthesis suggests that the related compounds might have good thermal stability or low solubility in common solvents . The electrochemical synthesis indicates that the related compounds can participate in redox reactions . These insights could help predict the properties of 6-amino-2-chloro-4-methylnicotinonitrile.

Scientific Research Applications

Application 1: Unusual Regioselective Reaction

  • Summary of the Application : The compound is used in a regioselective nucleophilic substitution reaction with malononitrile dimer .
  • Methods of Application : The reaction of 2,6-dichloro-4-methylnicotinonitrile with malononitrile dimer in the presence of triethylamine leads to regioselective nucleophilic substitution of the chlorine atom at position 6 .
  • Results or Outcomes : The reaction results in the formation of triethylammonium 2-amino-3-(6-chloro-5-cyano-4-methyl-pyridin-2-yl)-1,1,3-tricyanoprop-2-en-1-ide .

Application 2: Synthesis of Pyrimidine Derivatives

  • Summary of the Application : The compound is used in the synthesis of pyrimidine derivatives .
  • Methods of Application : Several conditions were tested—including changes in solvents, bases, and heating sources—to find the best reaction conditions for the synthesis of pyrimidine derivatives .
  • Results or Outcomes : The study was aimed at exploring the conditions for incorporating complexity and molecular diversity on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde .

Application 3: General Use in Scientific Research

  • Summary of the Application : The compound is used in various scientific research applications .
  • Methods of Application : The specific methods of application can vary widely depending on the particular research context .
  • Results or Outcomes : The outcomes can also vary widely, as they depend on the specific research context .

Application 4: General Use in Scientific Research

  • Summary of the Application : The compound is used in various scientific research applications .
  • Methods of Application : The specific methods of application can vary widely depending on the particular research context .
  • Results or Outcomes : The outcomes can also vary widely, as they depend on the specific research context .

Safety And Hazards

The safety information available indicates that 6-Amino-2-chloro-4-methylnicotinonitrile may pose certain hazards. The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Specific hazard statements and precautionary statements are not available in the current data.

properties

IUPAC Name

6-amino-2-chloro-4-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-4-2-6(10)11-7(8)5(4)3-9/h2H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMRBRUDPUNEHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40549761
Record name 6-Amino-2-chloro-4-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40549761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-2-chloro-4-methylnicotinonitrile

CAS RN

51561-20-7
Record name 6-Amino-2-chloro-4-methyl-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51561-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-2-chloro-4-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40549761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Pyridinecarbonitrile, 6-amino-2-chloro-4-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
KW Wurm, FM Bartz, L Schulig, A Bodtke… - ACS …, 2022 - ACS Publications
… 6-Amino-2-chloro-4-methylnicotinonitrile is a side product in the synthesis of 2-amino-6-chloro-4-methylnicotinonitrile. It was separated from the main product by flash chromatography. …
Number of citations: 10 pubs.acs.org
BG Szczepankiewicz, C Kosogof… - Journal of medicinal …, 2006 - ACS Publications
The c-Jun N-terminal kinases (JNK-1, -2, and -3) are members of the mitogen activated protein (MAP) kinase family of enzymes. They are activated in response to certain cytokines, as …
Number of citations: 163 pubs.acs.org

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